Balanced Pan-FGFR Inhibition: Equipotent FGFR4 Activity Distinct from AZD4547 and NVP-BGJ398
LY2874455 demonstrates equipotent inhibition across all four FGFR family members, with FGFR4 IC50 values of 6 nM. This contrasts sharply with other pan-FGFR inhibitors. For example, AZD4547 exhibits an IC50 of 165 nM for FGFR4, a 27.5-fold reduction in potency relative to LY2874455 [1]. Similarly, NVP-BGJ398 (infigratinib) shows an IC50 of 60 nM for FGFR4, a 10-fold reduction in potency [2]. The majority of FGFR inhibitors display significantly reduced potency toward FGFR4 compared to FGFR1-3, making the balanced profile of LY2874455 a distinguishing feature for research applications requiring comprehensive FGFR pathway blockade [3].
| Evidence Dimension | Inhibitory potency against FGFR4 |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | AZD4547: IC50 = 165 nM; NVP-BGJ398: IC50 = 60 nM |
| Quantified Difference | LY2874455 is 27.5-fold more potent against FGFR4 than AZD4547, and 10-fold more potent than NVP-BGJ398. |
| Conditions | In vitro kinase inhibition assay; recombinant FGFR4 catalytic domain |
Why This Matters
Procurement of LY2874455 ensures complete pan-FGFR inhibition in cellular and in vivo models, avoiding the FGFR4-sparing effects that confound experiments using other pan-FGFR inhibitors.
- [1] Katoh M. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). Int J Mol Med. 2016 Jul;38(1):3-15. PMID: 27245147. View Source
- [2] Katoh M. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). Int J Mol Med. 2016 Jul;38(1):3-15. PMID: 27245147. View Source
- [3] Wu D, et al. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455. PLoS One. 2016 Sep 12;11(9):e0162491. PMID: 27618315. View Source
